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molecular formula C11H7FN2 B8509854 7-fluoro-9H-pyrido[3,4-b]indole CAS No. 86349-42-0

7-fluoro-9H-pyrido[3,4-b]indole

Cat. No. B8509854
M. Wt: 186.18 g/mol
InChI Key: AUPDLGPLWDFZFL-UHFFFAOYSA-N
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Patent
US07727985B2

Procedure details

7-fluoro-2,3,4,9-tetrahydro-1H-β-carboline (3.5 g, 18.42 mmol) was suspended in xylenes (60 ml) in a 250 ml round-bottom flask equipped with a condenser that was open to the atmosphere, and heated. To this hot reaction mixture was added Pd/C (10 wt %, 0.2 eq, 700 mg) and the mixture refluxed in xylenes overnight (12-14 hours). The solution was then filtered through a pad of celite and the collected filtrate was then evaporated on a rotary evaporator to give the desired product as a brown/tan solid (3.0 g, 88% yield).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
700 mg
Type
catalyst
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH2:7][CH2:8][NH:9][CH2:10][C:11]=3[NH:12]2)=[CH:4][CH:3]=1>[Pd]>[F:1][C:2]1[CH:14]=[C:13]2[C:5]([C:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:11]=3[NH:12]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1=CC=C2C=3CCNCC3NC2=C1
Name
xylenes
Quantity
60 mL
Type
solvent
Smiles
Step Two
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser that
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
The solution was then filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the collected filtrate was then evaporated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=3C=CN=CC3NC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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